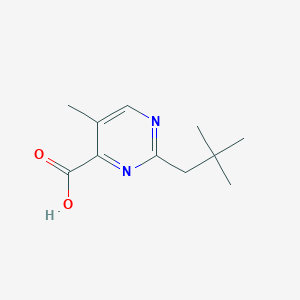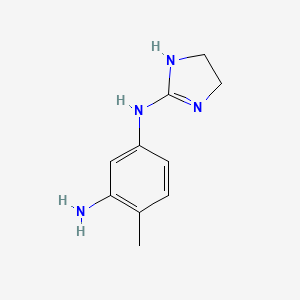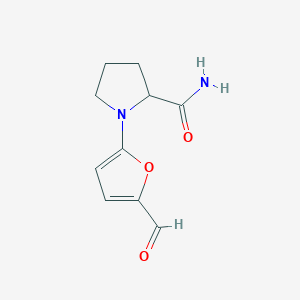![molecular formula C7H13NS B13204958 9-Thia-3-azabicyclo[4.2.1]nonane](/img/structure/B13204958.png)
9-Thia-3-azabicyclo[4.2.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Thia-3-azabicyclo[421]nonane is a bicyclic compound that contains both sulfur and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Thia-3-azabicyclo[4.2.1]nonane typically involves cycloaddition reactions. One common method is the [6π+2π]-cycloaddition of N-substituted azepines with alkynes, catalyzed by transition metal complexes such as cobalt (I) acetylacetonate . This reaction can yield the desired bicyclic structure in high yields under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using efficient catalysts, and ensuring the purity of the final product through techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
9-Thia-3-azabicyclo[4.2.1]nonane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9-Thia-3-azabicyclo[4.2.1]nonane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 9-Thia-3-azabicyclo[4.2.1]nonane involves its interaction with molecular targets such as enzymes and receptors. For example, it can act as an agonist for nicotinic acetylcholine receptors, which are involved in neurotransmission . The compound’s bicyclic structure allows it to fit into the receptor binding sites, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
9-Azabicyclo[4.2.1]nonane: Lacks the sulfur atom but has similar bicyclic structure and biological activity.
Anatoxin-a: A natural alkaloid with a similar bicyclic structure, known for its potent neurotoxic effects.
Pinnamine: Another natural alkaloid with a bicyclic structure, studied for its pharmacological properties.
Uniqueness
9-Thia-3-azabicyclo[4.2.1]nonane is unique due to the presence of both sulfur and nitrogen atoms in its bicyclic structure. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds lacking either sulfur or nitrogen.
Propiedades
Fórmula molecular |
C7H13NS |
|---|---|
Peso molecular |
143.25 g/mol |
Nombre IUPAC |
9-thia-3-azabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C7H13NS/c1-2-7-5-8-4-3-6(1)9-7/h6-8H,1-5H2 |
Clave InChI |
CSDAKQPREBAHAU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CNCCC1S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


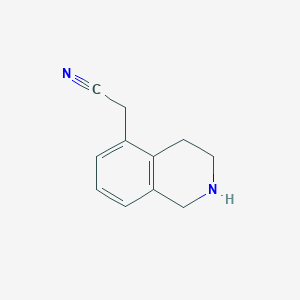
![10-Bromo-6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8-trien-2-one](/img/structure/B13204882.png)
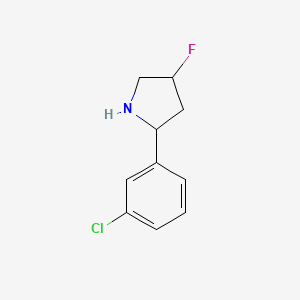
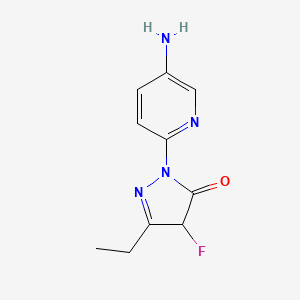
![1,6-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13204899.png)
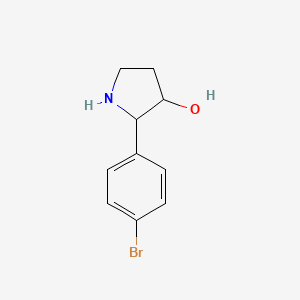
methanol](/img/structure/B13204909.png)
![4-(3-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13204911.png)
![Methyl 3'-chlorospiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13204916.png)
